Validated (E)-Oxime Geometry Essential for Bastadin Macrocyclization
The total synthesis of bastadins by Nishiyama and Yamamura unambiguously established the requirement for the anti (E)-oxime geometry for successful macrocyclization. The target compound, Methyl 3-(3-bromo-4-hydroxyphenyl)-2-(hydroxyimino)-propanoate (83030-43-7), is supplied as the specific (E)-isomer required by this synthetic route [1]. In contrast, the (Z)-isomer, methyl (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate, is a distinct compound that would not support the same stereospecific oxidative coupling .
| Evidence Dimension | Oxime Geometry |
|---|---|
| Target Compound Data | E (anti) configuration |
| Comparator Or Baseline | (Z)-isomer (methyl (2Z)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoate) |
| Quantified Difference | Stereochemical difference; E isomer is the required substrate for bastadin synthesis |
| Conditions | Total synthesis of bastadins 1, 2, and 3 |
Why This Matters
Procurement of the incorrect isomer will lead to synthetic failure in bastadin production, making stereochemical purity a critical selection criterion.
- [1] Nishiyama, S.; Yamamura, S. Total synthesis of bastadins. Tetrahedron Lett. 1982, 23 (12), 1281-1284. View Source
